molecular formula C20H18N2O4 B11409712 Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Cat. No.: B11409712
M. Wt: 350.4 g/mol
InChI Key: WVFNXVDFTHTFPU-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an ethyl ester group, a benzoate moiety, and an oxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride and Deoxo-Fluor®. The oxidative aromatization of oxazolines to the corresponding oxazoles is achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene and bromotrichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of oxazole derivatives like this compound can be carried out using flow chemistry techniques. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the rapid and efficient conversion of β-hydroxy amides to oxazolines and subsequently to oxazoles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The oxidative aromatization of oxazolines to oxazoles.

    Substitution: Nucleophilic substitution reactions at the benzylic position.

    Cyclization: Formation of the oxazole ring through cyclodehydration of β-hydroxy amides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H18N2O4/c1-3-25-20(24)15-9-11-16(12-10-15)21-19(23)17-13(2)26-22-18(17)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,23)

InChI Key

WVFNXVDFTHTFPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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